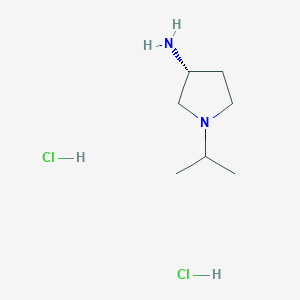
(3R)-1-(propan-2-yl)pyrrolidin-3-amine dihydrochloride
Overview
Description
(3R)-1-(propan-2-yl)pyrrolidin-3-amine dihydrochloride, also known as 3R-Pyrrolidin-3-amine dihydrochloride, is a synthetic compound commonly used in scientific research. It is a member of the pyrrolidine family, which is a type of heterocyclic compound with a five-membered ring structure. This compound has been studied for its potential applications in various fields of science, including biochemistry, pharmacology, and medicine.
Scientific Research Applications
Antioxidant Activity
Pyrrolidine alkaloids have been shown to possess significant antioxidant properties, which are crucial in protecting cells from oxidative stress and related diseases .
Anti-inflammatory and Analgesic Effects
These compounds also exhibit anti-inflammatory and analgesic effects, making them potential candidates for the treatment of inflammatory diseases and pain management .
Antimicrobial Properties
Research indicates that pyrrolidine derivatives can have antibacterial , antifungal , antiparasitic , and anthelmintic activities, suggesting their use in combating various infections .
Anticancer Potential
Some pyrrolidine alkaloids have been evaluated for their anticancer potential against various cancer cell lines, indicating their promise in oncology .
Anti-hyperglycemic Activity
Certain pyrrolidine compounds may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as diabetes and related ailments .
Neuropharmacological Applications
The pyrrolidine scaffold is also explored for its neuropharmacological activities, which could lead to treatments for neurological disorders .
Organ Protective Effects
These compounds may offer protective effects on various organs, potentially aiding in the treatment of organ-related diseases .
Drug Discovery and Development
The versatility of the pyrrolidine ring makes it a valuable scaffold in drug discovery for developing novel therapeutic agents with target selectivity .
properties
IUPAC Name |
(3R)-1-propan-2-ylpyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-6(2)9-4-3-7(8)5-9;;/h6-7H,3-5,8H2,1-2H3;2*1H/t7-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJDQXDPLUEPER-XCUBXKJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1CC[C@H](C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-1-(propan-2-yl)pyrrolidin-3-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




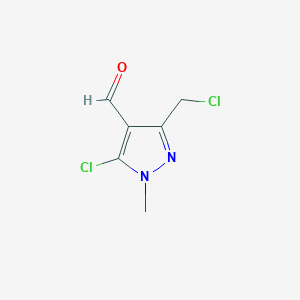
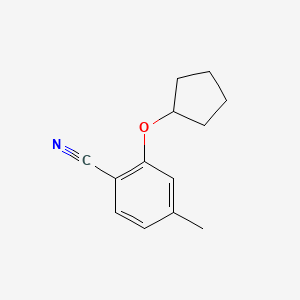
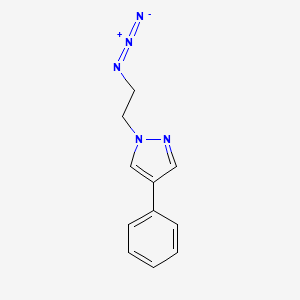
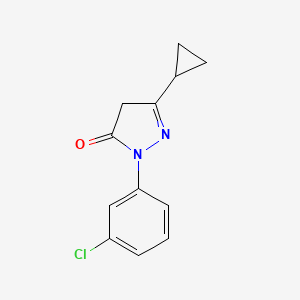
![2-[(4-Chlorophenyl)sulfanyl]-5-fluorobenzoic acid](/img/structure/B1465837.png)
![4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1465840.png)
![2-(Chloromethyl)-6-fluoroimidazo[1,2-A]pyridine](/img/structure/B1465841.png)

![Methyl 8-amino-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1465846.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-ol](/img/structure/B1465847.png)

![3-[(4-Fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1465851.png)
